molecular formula C8H15NO3 B073722 4-(Diethylamino)-4-oxobutanoic acid CAS No. 1522-00-5

4-(Diethylamino)-4-oxobutanoic acid

Cat. No. B073722
CAS RN: 1522-00-5
M. Wt: 173.21 g/mol
InChI Key: XILORGWKMLOGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves ring-opening reactions or condensation reactions. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, showcasing a method that could potentially be adapted for synthesizing 4-(Diethylamino)-4-oxobutanoic acid (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed through techniques like IR, NMR, and X-ray diffraction studies. For instance, the molecular structure, as well as the first-order hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been extensively analyzed, providing a framework for understanding the molecular structure of 4-(Diethylamino)-4-oxobutanoic acid (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions of structurally similar compounds, such as ethyl 4-bromo-3-oxobutanoate reacting with diethyl malonate, provide insights into the chemical reactivity of 4-(Diethylamino)-4-oxobutanoic acid. These studies reveal how substituents on the oxobutanoic acid framework influence reactivity and product formation (Tetsuzo Kato et al., 1978).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of 4-(Diethylamino)-4-oxobutanoic acid. Research on related compounds, like the study of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, provides valuable data on these aspects, which are pivotal for practical applications and synthesis strategies (A. D. Kumar et al., 2016).

Scientific Research Applications

  • Application in Optoelectronic Devices

    • Field : Materials Science
    • Summary : Tris [4-(diethylamino)phenyl] amine (TDAPA), a compound with a similar structure, has been investigated for its potential use in optoelectronic devices .
    • Methods : Theoretical and experimental physical characteristics such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors of TDAPA were investigated for different solvents and techniques .
    • Results : The study found that TDAPA exhibits a normal dispersion behavior in the visible region, making it suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes .
  • Application in Photooxygenation

    • Field : Photochemical & Photobiological Sciences
    • Summary : 4′-Diethylamino-3-hydroxyflavone, another compound with a similar structure, has been studied for its photooxygenation properties .
    • Methods : The photolysis reactions of 4′-diethylamino-3-hydroxyflavone and its magnesium chelate were studied in acetonitrile solution .
    • Results : Upon UV irradiation, both species were oxidized into O-4-diethylaminobenzoyl salicylic acid .
  • Application in Multi-Photon Lithography

    • Field : Applied Physics
    • Summary : Triphenylamine-based aldehydes, which have a similar structure, have been synthesized and tested for their suitability as photo-initiators for multi-photon lithography .
    • Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
    • Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .
  • Application in Esterification Catalyst

    • Field : Organic Chemistry
    • Summary : 4-Dimethylaminopyridine (DMAP), a compound with a similar structure, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .
    • Methods : DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .
    • Results : The bond from the acetyl group to the catalyst gets cleaved to generate the catalyst and the ester .
  • Application in Palladium-Catalyzed Carbon-Carbon Bond Formation

    • Field : Organic Chemistry
    • Summary : 4-(Diethylamino)phenylboronic acid, a compound with a similar structure, is a useful cross-coupling partner in palladium-catalyzed carbon-carbon bond formation .
  • Application in Peptide Synthesis

    • Field : Biochemistry
    • Summary : 4-(Diethylamino)benzoic acid, a compound with a similar structure, is used in peptide synthesis .
  • Application in Organic Light Emitting Diodes (OLEDs)

    • Field : Materials Science
    • Summary : Tris [4-(diethylamino)phenyl] amine (TDAPA), a compound with a similar structure, has been investigated for its potential use in organic light emitting diodes (OLEDs) .
    • Methods : Theoretical and experimental physical characteristics such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors of TDAPA were investigated for different solvents and techniques .
    • Results : The study found that TDAPA exhibits a normal dispersion behavior in the visible region, making it suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes .
  • Application in Sunscreens

    • Field : Cosmetic Chemistry
    • Summary : While not directly related to “4-(Diethylamino)-4-oxobutanoic acid”, compounds with similar structures, such as certain aromatic amines, are used in the formulation of sunscreens .
    • Methods : These compounds are incorporated into sunscreen formulations due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .
    • Results : The use of these compounds in sunscreens can reduce the risk of skin disorders such as sunburn, skin aging, and cancer .

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, as well as appropriate safety precautions .

Future Directions

This would involve a discussion of areas for future research or potential applications of the compound .

properties

IUPAC Name

4-(diethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILORGWKMLOGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164970
Record name Butanoic acid, 4-(diethylamino)-4-oxo- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)-4-oxobutanoic acid

CAS RN

1522-00-5
Record name 4-(Diethylamino)-4-oxobutanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinamic acid, N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylsuccinamic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 4-(diethylamino)-4-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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